Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate
Description
Historical Context of Thienopyridine Chemistry
Thienopyridines, a class of fused thiophene-pyridine heterocycles, have been studied since the mid-20th century. Early syntheses focused on exploring cyclization reactions to access these structures. A seminal 1968 paper by Klemm et al. demonstrated thermolytic cyclization methods to synthesize thienopyridine derivatives, including thieno[3,4-b]pyridine systems. These foundational studies laid the groundwork for modern applications in pharmaceuticals and materials science.
The development of thienopyridines accelerated in the 1970s and 1980s, driven by their role in antiplatelet drugs. Ticlopidine, a thienopyridine derivative, became the first clinically approved drug in this class, highlighting their therapeutic potential. While later generations like clopidogrel replaced ticlopidine due to safety concerns, the core thienopyridine scaffold remains a target for drug design.
Classification within Heterocyclic Compounds
Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate belongs to the bicyclic heterocycle family, specifically the thienopyridine subclass. Its structure comprises:
- A thiophene ring (a five-membered sulfur-containing aromatic ring).
- A pyridine ring (a six-membered nitrogen-containing aromatic ring).
- Fusion pattern : The pyridine ring is fused to the thiophene at positions 3 and 4 (denoted as [3,4-b]).
This classification aligns with broader heterocyclic nomenclature, where fused systems are named based on their attachment points.
Properties
IUPAC Name |
methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-6-4-7(2)12-9-8(6)5-15-10(9)11(13)14-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJKLJMKZKYIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(SC=C12)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503366 | |
| Record name | Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74695-25-3 | |
| Record name | Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Halogenated Pyridine Derivatives and Carbon Disulfide
A well-documented method for synthesizing thienopyridines involves reacting halogenated pyridine derivatives bearing activated methylene groups (e.g., esters or nitriles) with carbon disulfide in the presence of a base, followed by alkylation with methyl iodide. This sequence forms the thiophene ring fused to the pyridine nucleus.
- Step 1: Preparation of halogenated pyridine derivatives with methyl groups at the 2- and 4-positions and an ester at the 7-position.
- Step 2: Treatment with carbon disulfide and base to form a dithiolate intermediate.
- Step 3: Alkylation with iodomethane to close the thiophene ring, yielding the thieno[3,4-b]pyridine core.
- Step 4: Purification and characterization.
This method was detailed in a PhD thesis and related publications, showing yields around 65% for similar thienopyridine derivatives.
Suzuki-Miyaura Cross-Coupling for Aryl Substitution
Although primarily used for aryl substitutions on thieno[3,2-b]pyridine derivatives, Suzuki-Miyaura cross-coupling can be adapted for functionalizing the thieno[3,4-b]pyridine core. This involves:
- Starting from a halogenated thieno[3,4-b]pyridine ester.
- Reacting with arylboronic acids or pinacolboranes under Pd-catalysis.
- Using bases like potassium carbonate in mixed solvents (DME:H2O).
- Heating at 100 °C for several hours.
This method allows for the introduction of various substituents but can be adapted for methyl groups or ester functionalities.
Esterification and Methylation Steps
The methyl ester at the 7-position is typically introduced by esterification of the corresponding carboxylic acid or by direct methylation of the carboxylate intermediate using methyl iodide or dimethyl sulfate under basic conditions.
- Esterification is often performed under acidic or neutral conditions using methanol.
- Methylation requires careful control to avoid over-alkylation.
Stock Solution Preparation for Further Use
For biological assays or further chemical transformations, the compound is dissolved in solvents like DMSO, PEG300, Tween 80, or corn oil following a stepwise addition to ensure clarity and solubility. Concentrations are calculated based on molecular weight (193.22 g/mol) and desired molarity.
Data Table: Typical Reaction Conditions for Thieno[3,4-b]pyridine Synthesis
Research Findings and Notes
- The cyclization method using carbon disulfide and methyl iodide is efficient for constructing the thieno[3,4-b]pyridine core with methyl substitutions.
- Suzuki-Miyaura cross-coupling is versatile for modifying the heterocyclic core but requires halogenated intermediates and palladium catalysts.
- Purification is typically achieved by column chromatography.
- The compound’s solubility and formulation for biological testing require careful solvent selection and stepwise mixing to maintain clarity and stability.
- Spectroscopic data (IR, NMR) confirm the disappearance of amino groups and appearance of ester carbonyl bands, consistent with successful synthesis.
Chemical Reactions Analysis
Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of thieno[3,4-b]pyridine exhibit potent antimicrobial properties. Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate has been evaluated for its effectiveness against various bacterial strains. Studies indicate that compounds in this class can outperform standard antibiotics like penicillin and streptomycin against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
Antitumor Potential
Recent investigations have highlighted the antitumor effects of thieno[3,4-b]pyridine derivatives. For instance, studies involving methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivatives demonstrated significant reduction in tumor size in vivo using chick chorioallantoic membrane models. These compounds showed promise against triple-negative breast cancer cell lines (MDA-MB-231), indicating potential therapeutic applications in oncology .
Cross-Coupling Reactions
This compound serves as a versatile substrate in various cross-coupling reactions such as Suzuki and Heck reactions. These processes facilitate the formation of carbon-carbon bonds and enable the synthesis of complex organic molecules . The ability to modify the thieno[3,4-b]pyridine framework allows for the development of new compounds with tailored biological activities.
Halogenation and Functionalization
The compound can undergo halogenation reactions to introduce halogen substituents onto the aromatic ring. This functionalization is crucial for enhancing the biological activity and solubility of the resulting derivatives .
Organic Electronics
Thieno[3,4-b]pyridine derivatives are being explored for their applications in organic electronics due to their conductive properties. The incorporation of this compound into polymer matrices could lead to advancements in organic photovoltaic cells and light-emitting diodes (LEDs) .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Antimicrobial Activity | This compound showed superior activity against Staphylococcus aureus compared to standard antibiotics. | Potential use in developing new antimicrobial agents. |
| Antitumor Effects | Demonstrated reduced tumor size in chick chorioallantoic membrane models for breast cancer cell lines. | Investigational drug development for cancer therapy. |
| Synthetic Versatility | Effective substrate for Suzuki and Heck reactions leading to novel compounds with varied functionalities. | Expanding libraries of bioactive molecules for drug discovery. |
Mechanism of Action
The mechanism by which Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing molecular pathways and cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thieno[3,4-b]pyridine Family
Methyl 4-Hydroxy-2-(Trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate (CAS: 175203-39-1)
- Substituents : A hydroxyl group at position 4 and a trifluoromethyl group at position 2.
- Key Differences: The trifluoromethyl group is strongly electron-withdrawing, contrasting with the electron-donating methyl groups in the target compound. The hydroxyl group introduces polarity, likely reducing lipophilicity compared to the target compound’s methyl groups .
Methyl 2,5-Dimethylthiophene-3-carboxylate (CAS: 53562-48-4)
- Substituents : A simpler thiophene ring lacking the fused pyridine system.
- Key Differences: Absence of the pyridine ring reduces conjugation and planarity, diminishing aromatic stability. Limited applications in high-complexity syntheses due to reduced electronic diversity .
Analogues with Modified Ring Systems
Methyl 2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo[4,5-b]pyridine-7-carboxylate (CAS: 254,31268)
- Substituents : An imidazo[4,5-b]pyridine core with a thioxo group and methyl substituents.
- Key Differences: The imidazo ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity.
2,3-Dihydro-1,5-Dimethyl-3-Phenyl-2-thioxo-1H-imidazo[4,5-b]pyridine-7-carboxylate
- Substituents : A phenyl group at position 3 and a thioxo group.
- Key Differences: The phenyl group adds steric bulk, reducing solubility in polar solvents. The thioxo group and phenyl substituent create a more rigid, planar structure compared to the thieno analogue .
Comparison Table
Biological Activity
Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate (CAS No. 74695-25-3) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H11NO2S
- Molecular Weight : 221.28 g/mol
- Structural Characteristics : The compound features a thieno[3,4-b]pyridine core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of anti-inflammatory and antibacterial effects. Below are key findings from various studies:
Anti-inflammatory Activity
- Mechanism of Action : The compound has been studied for its ability to inhibit the production of pro-inflammatory cytokines. In vitro assays demonstrated that it can significantly reduce levels of TNF-α in LPS-stimulated human whole blood assays, indicating its potential as an anti-inflammatory agent .
- Case Study : A study evaluating the structure-activity relationship (SAR) of similar compounds found that derivatives with modifications at the 2 and 4 positions on the thieno ring exhibited enhanced efficacy in reducing inflammation markers compared to unmodified structures .
Antibacterial Activity
- In Vitro Studies : this compound has shown promising antibacterial properties against various strains of bacteria. For instance, in a study assessing the minimum inhibitory concentration (MIC), it demonstrated significant activity against Gram-positive bacteria with an MIC value of approximately 50 µM .
- Comparison with Other Compounds : When compared to other thienopyridine derivatives, this compound exhibited superior antibacterial activity against resistant strains, highlighting its potential as a lead compound for developing new antibiotics .
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α production | |
| Antibacterial | MIC = 50 µM against Gram-positive bacteria | |
| Cytotoxicity | Dose-dependent effects on cancer cell lines |
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound:
- Synthesis Optimization : Researchers have utilized various catalytic methods to improve yield and purity during synthesis. The application of palladium-catalyzed reactions has been particularly effective in generating high-purity samples suitable for biological testing .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics in animal models, making it a candidate for further development in therapeutic applications .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate, and what intermediates require rigorous characterization?
Methodological Answer:
The synthesis typically involves cyclocondensation of appropriately substituted precursors. For example, thienopyridine cores can be constructed via [3+3] annulation using α,β-unsaturated carbonyl compounds and thiophene-derived amines. Key intermediates include:
- Thiophene-amide precursors : Monitor cyclization efficiency via TLC or HPLC to ensure ring closure .
- Methyl ester intermediates : Confirm esterification using IR spectroscopy (C=O stretch ~1700 cm⁻¹) and ¹³C NMR (ester carbonyl at ~165–170 ppm) .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .
Basic: How should spectroscopic techniques (IR, NMR, MS) be applied to confirm the structure and purity of this compound?
Methodological Answer:
- IR Spectroscopy : Identify ester carbonyl (1700–1750 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹). Absence of -OH/N-H peaks confirms successful esterification .
- NMR :
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error. Fragmentation patterns should align with the thienopyridine scaffold .
Advanced: What strategies enable regioselective functionalization at the 2- and 4-positions of the thienopyridine core?
Methodological Answer:
- Directed C-H Activation : Use Pd catalysis to install substituents. For example, methyl groups can be introduced via Suzuki-Miyaura coupling with methylboronic acids, leveraging steric guidance from the ester group at position 7 .
- Electrophilic Aromatic Substitution (EAS) : Nitration or halogenation at electron-rich positions (e.g., position 4) requires careful control of reaction temperature (0–5°C) and stoichiometry to avoid over-substitution .
- Computational Guidance : DFT calculations predict reactivity trends; electron-deficient positions (due to ester withdrawal) favor nucleophilic attacks .
Advanced: How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
Methodological Answer:
- Substituent Effects :
- 2- and 4-Methyl Groups : Enhance lipophilicity (logP), improving membrane permeability. Compare LogD values via HPLC retention times .
- Ester Modification : Replace methyl ester with tert-butyl or benzyl esters to modulate metabolic stability. Assess hydrolysis rates in simulated gastric fluid (pH 2.0) .
- Biological Assays :
- In Vitro Cytotoxicity : Use MTT assays (HEK-293 cells) with positive controls (e.g., doxorubicin).
- Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) to identify targets. IC₅₀ values should be validated via dose-response curves .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) for high recovery (>85%). Monitor crystal growth at 4°C for 24 hours .
- Column Chromatography : Employ silica gel (230–400 mesh) with ethyl acetate/hexane (1:4 to 1:2 gradient). Collect fractions analyzed by TLC (Rf ~0.3 in 1:1 EA/Hex) .
- HPLC : Use C18 columns (MeCN/H₂O, 0.1% TFA) for final purity assessment (>98% by AUC) .
Advanced: How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of protio- and deuterio-substituted analogs to identify rate-determining steps (e.g., oxidative addition vs. transmetallation in Pd-catalyzed reactions) .
- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation (e.g., Pd-π complexes) during Heck or Suzuki couplings .
- DFT Calculations : Map energy profiles for plausible pathways (e.g., ligand-assisted vs. direct coupling) to rationalize regioselectivity .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent ester hydrolysis .
- Disposal : Neutralize waste with 10% NaOH (hydrolyzes ester to carboxylate) before incineration .
- PPE : Use nitrile gloves and fume hoods to avoid dermal/oral exposure; LC-MS monitoring is advised for degradation products .
Advanced: What role does the ester group play in stabilizing the compound during derivatization?
Methodological Answer:
- Electron-Withdrawing Effect : The ester withdraws electron density from the thienopyridine ring, activating it for nucleophilic aromatic substitution at position 5 .
- Steric Shielding : The methyl ester at position 7 hinders approach of bulky reagents to the adjacent C-6 position, directing reactions to C-2/C-4 .
- Hydrolytic Stability : Assessed via accelerated stability testing (40°C/75% RH for 14 days). Hydrolysis to the carboxylic acid is minimal (<5%) under anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
